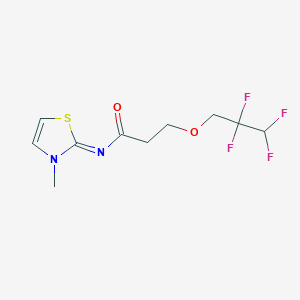![molecular formula C18H20F2N4O B7634449 1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is commonly known as DFP-10917 and has a molecular formula of C20H22F2N4O.
作用机制
The mechanism of action of DFP-10917 is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. DFP-10917 has been shown to inhibit the activity of protein kinase C (PKC) and the epidermal growth factor receptor (EGFR), both of which are involved in cancer cell growth. Additionally, DFP-10917 has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFP-10917 inhibits the growth of cancer cells and bacterial strains. Additionally, DFP-10917 has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of DFP-10917.
实验室实验的优点和局限性
DFP-10917 has various advantages and limitations for lab experiments. One advantage is that it has shown potential in various scientific research applications, including cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, DFP-10917 has been shown to have low toxicity in vitro. However, one limitation is that the synthesis process is complex and requires expertise in organic chemistry. Additionally, further studies are needed to determine the exact biochemical and physiological effects of DFP-10917.
未来方向
There are various future directions for DFP-10917 research. One direction is to further study its potential use in cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, further studies are needed to determine the exact mechanism of action of DFP-10917. Furthermore, future research could focus on optimizing the synthesis process to make it more efficient and cost-effective. Overall, DFP-10917 has shown potential in various scientific research applications, and further studies are needed to fully understand its potential.
合成方法
DFP-10917 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis process involves the reaction of 3,4-difluoroaniline with methyl 3-pyrrolidinecarboxylate to form 3,4-difluoro-N-(1-methylpyrrolidin-3-yl)aniline. The resulting product is then reacted with 3-methyl-4-pyridinecarboxylic acid to form DFP-10917. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
DFP-10917 has shown potential in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DFP-10917 has been studied for its potential use in Alzheimer's disease treatment, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Furthermore, DFP-10917 has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacterial strains.
属性
IUPAC Name |
1-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-11-10-21-7-5-15(11)22-18(25)23-16-6-8-24(2)17(16)12-3-4-13(19)14(20)9-12/h3-5,7,9-10,16-17H,6,8H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYUJHLQCQGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)NC2CCN(C2C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide](/img/structure/B7634381.png)
![[1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7634389.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634410.png)
![[6-(dimethylamino)pyridin-3-yl]-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7634412.png)

![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)